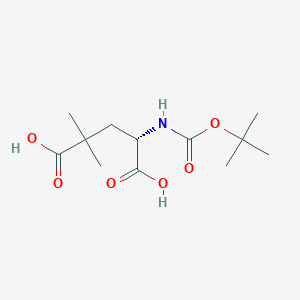

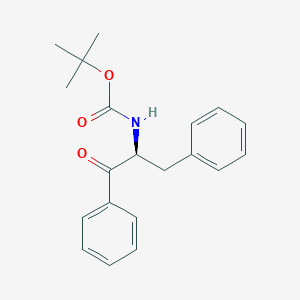

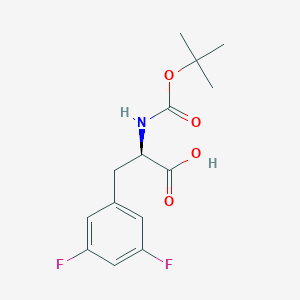

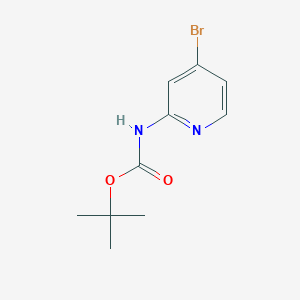

5-Amino-2-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Amino-2-bromobenzamide is a versatile intermediate in organic synthesis, particularly in the construction of various nitrogen-containing heterocyclic compounds. It serves as a synthon for the design and synthesis of diverse molecular structures, including indoles and their annulated derivatives .

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide has been employed for the efficient room-temperature synthesis of isobenzofuran-1-imines and isobenzofuran derivatives . Additionally, iodine-catalyzed reactions involving 2-aminobenzamides have been used to synthesize 6-oxo-5,6-dihydrodibenzo[b,h][1,6]naphthyridine-11-carbox

Applications De Recherche Scientifique

-

“5-Amino-2-bromobenzamide” is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 .

-

There is a study that involves the use of 2-aminobenzamides, which are related compounds . This study focuses on the hydrogen bonds in N-Unsubstituted 2-Aminobenzamides . The research involves spectroscopic, DFT, and XRD studies . The amide moiety in these compounds plays an important role in the spatial structure of proteins, nucleic acids, and biological membranes, as well as in the interaction of bioactive compounds with receptors .

It’s worth noting that the study of related compounds, such as 2-aminobenzamides, has been reported . These compounds are important in the spatial structure of proteins, nucleic acids, and biological membranes, as well as in the interaction of bioactive compounds with receptors .

It’s worth noting that the study of related compounds, such as 2-aminobenzamides, has been reported . These compounds are important in the spatial structure of proteins, nucleic acids, and biological membranes, as well as in the interaction of bioactive compounds with receptors .

Safety And Hazards

The safety data sheet for 5-Amino-2-bromobenzamide indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .

Propriétés

IUPAC Name |

5-amino-2-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCXXTYABLAOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-bromobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.